REACTION_CXSMILES
|
C[CH:2]([C:4]1[C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[S:20]([CH3:23])(=[O:22])=[O:21])=[N:6][C:7]2[C:12]([CH:13]=1)=[N:11][CH:10]=[CH:9][CH:8]=2)[OH:3].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:23][S:20]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:5]1[C:4]([CH:2]=[O:3])=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][N:11]=2)[N:6]=1)(=[O:21])=[O:22] |f:1.2.3|
|
Name
|
methyl (2-(2-(methylsulfonyl)phenyl)-1,5-naphthyridin-3-yl)methanol
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(O)C=1C(=NC2=CC=CN=C2C1)C1=C(C=CC=C1)S(=O)(=O)C
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for overnight at same temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite™
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=C(C=CC=C1)C1=NC2=CC=CN=C2C=C1C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |